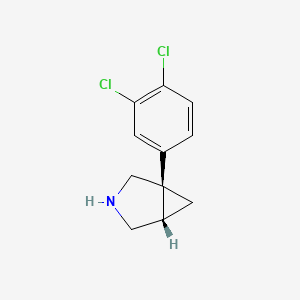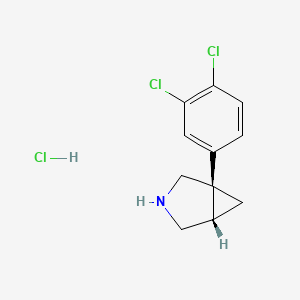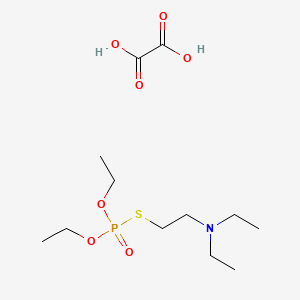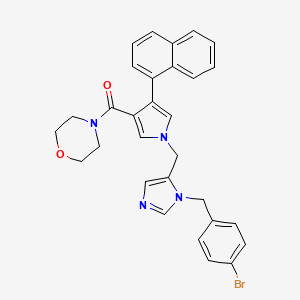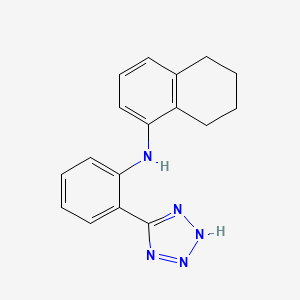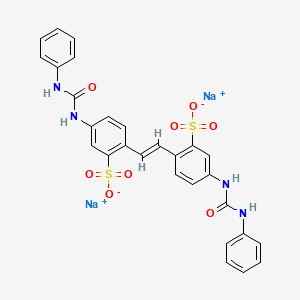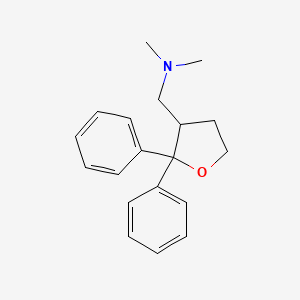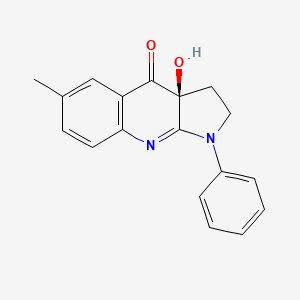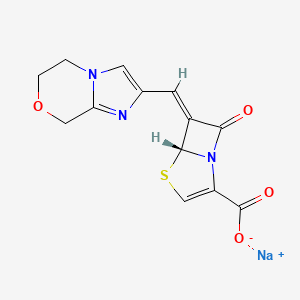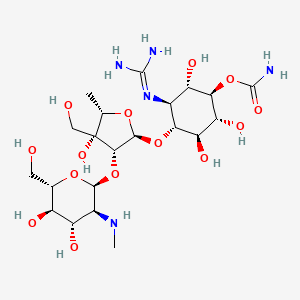
BMS-345541
描述
BMS-345541 free base is a selective inhibitor of IKK-1 and IKK-2 with IC50 values of 4μM and 0.3μM, respectively . IKK is also known as nuclear factor kappa-B kinase subunit inhibitor and is involved in cytokine-activated intracellular signaling pathways .
Molecular Structure Analysis
The molecular formula of this compound free base is C14H17N5 . Its exact mass is 255.15 and its molecular weight is 255.320 .Chemical Reactions Analysis
This compound free base is known to inhibit IKK-1 and IKK-2, which are involved in cytokine-activated intracellular signaling pathways .体内
In vivo studies of BMS-345541 free base have been conducted in mice, rats, and rabbits. These studies have been used to assess the effects of tyrosine kinase inhibition on various physiological processes, including the immune system, cardiovascular system, and nervous system.
体外
In vitro studies of BMS-345541 free base have been conducted in cultured cells and tissue samples. These studies have been used to assess the effects of tyrosine kinase inhibition on cellular processes, such as cell proliferation, cell differentiation, and gene expression.
MECHANISM OF ACTION
This compound free base is a potent and selective inhibitor of the enzyme tyrosine kinase. Tyrosine kinase is an enzyme that catalyzes the transfer of phosphate groups from ATP to tyrosine residues on proteins. This compound free base binds to the tyrosine kinase active site and inhibits its activity, resulting in the inhibition of tyrosine kinase-dependent cellular processes.
BIOLOGICAL ACTIVITY
This compound free base has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities. Additionally, this compound free base has been shown to have anti-fungal, anti-bacterial, and anti-parasitic activities.
BIOCHEMICAL AND PHYSIOLOGICAL EFFECTS
This compound free base has been shown to have a wide range of biochemical and physiological effects. In vivo studies have shown that this compound free base can inhibit the proliferation of cancer cells, reduce inflammation, and modulate the immune system. Additionally, this compound free base has been shown to have a positive effect on the cardiovascular system, as well as the nervous system.
PHARMACODYNAMICS
The pharmacodynamics of this compound free base have been studied in both in vitro and in vivo studies. In vitro studies have shown that this compound free base is a potent and selective inhibitor of tyrosine kinase, and that it has a wide range of biological activities. In vivo studies have shown that this compound free base has a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities.
ADVANTAGES AND LIMITATIONS FOR LAB EXPERIMENTS
This compound free base has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound free base is its potency and selectivity for tyrosine kinase inhibition. Additionally, this compound free base has a wide range of biological activities, making it useful for a variety of experiments. However, this compound free base is not suitable for use in experiments that require long-term inhibition of tyrosine kinase activity, as it is rapidly metabolized in vivo.
FUTURE DIRECTIONS
The use of this compound free base in scientific research is expected to continue to grow in the coming years. The compound is likely to be used in further in vivo and in vitro studies to better understand the biochemical and physiological effects of tyrosine kinase inhibition. Additionally, this compound free base may be used in further studies to assess the therapeutic potential of tyrosine kinase inhibition in the treatment of various diseases, such as cancer and inflammatory diseases. Additionally, this compound free base may be used in further studies to assess the potential of tyrosine kinase inhibition for the treatment of neurological disorders. Finally, this compound free base may be used in further studies to develop new and improved inhibitors of tyrosine kinase.
科学研究应用
IκB 激酶(IKK)抑制剂
BMS-345541 是一种高度选择性的 IKK 抑制剂,在 NF-κB 信号通路中起着至关重要的作用。通过结合酶的别构位点,this compound 有效阻断 NF-κB 依赖性转录。 这种抑制非常重要,因为 NF-κB 参与调节负责炎症和细胞存活的基因 .
抗炎应用
该化合物已被证明可以在细胞模型中抑制促炎细胞因子(如肿瘤坏死因子(TNF)、白介素-1(IL-1)、IL-8 和 IL-6)的产生。 这表明该化合物在治疗以炎症为主要特征的疾病中具有潜在的应用价值 .
动物模型中的药代动力学
This compound 在小鼠体内表现出优异的药代动力学特性,表明其具有进一步开发成为治疗剂的潜力。 该化合物在小鼠体内经脂多糖(LPS)攻击后,能够以剂量依赖的方式抑制血清 TNF,这证明了其在体内的有效性 .
细胞防御系统调节
研究表明 this compound 可以调节细胞防御系统。它影响 COX2 和 HO1 的活性,而这两种酶参与了炎症级联反应。 该化合物对这些酶的作用表明其在管理细胞对压力和炎症的反应方面具有实用性 .
HSP90 活性调节
This compound 已被研究其对热休克蛋白 HSP90 的影响。 This compound 对 IKK 磷酸化的抑制会导致 HSP90 活性的变化,而 HSP90 活性对于蛋白质折叠和保护细胞免受压力至关重要 .
抗氧化通路参与
该化合物通过与 Keap1-Nrf2 系统的相互作用,已被观察到对抗氧化通路的影響。 这条通路对于细胞对氧化应激的反应至关重要,this compound 对该通路的影響可能被用于治疗目的 .
对自然杀伤(NK)细胞的影响
This compound 已被用于研究其对 NK 细胞产生干扰素-γ(IFN-γ)的影响。 由于 IFN-γ 对免疫反应至关重要,因此该化合物对 NK 细胞的调节作用可能对免疫治疗和癌症治疗具有重要意义 .
对嗜酸性粒细胞趋化因子和单核细胞趋化蛋白-1 表达的影响
该化合物已被研究其对牙龈成纤维细胞中嗜酸性粒细胞趋化因子和单核细胞趋化蛋白-1(MCP-1) mRNA 表达的影响。 这些分子参与免疫细胞的募集,this compound 对其表达的调节可能与牙周病研究相关 .
作用机制
Target of Action
BMS-345541 is a highly selective inhibitor of the catalytic subunits of IκB kinase (IKK), specifically IKK-2 and IKK-1 . The IC50 values for IKK-2 and IKK-1 are approximately 0.3 μM and 4 μM, respectively . IKK plays a crucial role in the NF-κB signaling pathway, which is involved in inflammation, tumorigenesis, and cancer progression .
Mode of Action
This compound binds at an allosteric site of the IKK enzyme, thereby inhibiting its activity . This inhibition prevents the signal-inducible phosphorylation of serines 32 and 36 of IκB, which is critical in regulating the subsequent ubiquitination and proteolysis of IκB . This process releases NF-κB to promote gene transcription .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . By inhibiting IKK, this compound blocks NF-κB-dependent transcription . This action has downstream effects on the production of pro-inflammatory cytokines, as this compound has been shown to inhibit lipopolysaccharide-stimulated tumor necrosis factor, interleukin-1, interleukin-8, and interleukin-6 in THP-1 cells .
Pharmacokinetics
It is soluble in DMSO , but insoluble in water , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting IKK and subsequently blocking NF-κB-dependent transcription, this compound reduces the production of pro-inflammatory cytokines . This results in anti-inflammatory and radiosensitizing effects . In addition, this compound has been shown to play a role in arresting bone erosion in certain animal models .
安全和危害
BMS-345541 free base is considered toxic and is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental ingestion or contact, it is recommended to rinse the mouth with water, wash off with soap and plenty of water, and seek medical attention .
属性
IUPAC Name |
N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPFQEBFYXJZEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C3=NC=C(N23)C)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196216 | |
| Record name | BMS-345541 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
445430-58-0 | |
| Record name | N1-(1,8-Dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=445430-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BMS-345541 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0445430580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-345541 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-345541 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26SU0NEF5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



